(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

Catalog No.
S14008341
CAS No.
M.F
C6H13ClN4
M. Wt
176.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-am...

Product Name

(1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride

IUPAC Name

(1S)-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride

Molecular Formula

C6H13ClN4

Molecular Weight

176.65 g/mol

InChI

InChI=1S/C6H12N4.ClH/c1-3-5(7)6-8-4-9-10(6)2;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

RKRPJURRSNIBDT-JEDNCBNOSA-N

Canonical SMILES

CCC(C1=NC=NN1C)N.Cl

Isomeric SMILES

CC[C@@H](C1=NC=NN1C)N.Cl

This compound is a highly specialized chiral heterocyclic building block, combining an enantiopure (1S)-propylamine side chain with an N1-methylated 1,2,4-triazole core. Supplied as a stable hydrochloride salt, it is primarily procured by medicinal and process chemists to introduce metabolically robust, polar pharmacophores into drug candidates. The pre-installed stereocenter and fixed regiochemistry eliminate the need for complex downstream chiral resolution and regioisomer separation, making it a high-value intermediate for the synthesis of kinase inhibitors, GPCR ligands, and specialized agrochemicals [1].

Research Fit

Stereochemistry Single (S)-enantiomer, hydrochloride salt — distinct from racemic freebase
Form Hydrochloride salt for defined molarity and potential solubility profile
Procurement Context Chiral building block for stereochemical-control studies and asymmetric synthesis

Substituting this specific building block with its racemate, free base, or alternative regioisomers introduces severe process inefficiencies. Utilizing a racemic mixture necessitates late-stage chiral chromatography, typically resulting in >50% yield loss of the target API. Furthermore, attempting de novo synthesis of the triazole core often yields intractable mixtures of N1, N2, and N4 alkylated products. The free base form is prone to hygroscopicity and degradation, complicating stoichiometric precision. Procuring the enantiopure, regiochemically defined hydrochloride salt directly mitigates these risks, ensuring reproducible coupling kinetics and high-fidelity scale-up [1].

Substitution Risk

Risk Factor
(S)-Enantiomer HCl
Racemic Freebase
Stereochemical Identity
Single enantiomer
~50% (R)-enantiomer may confound chiral outcomes
Molecular Weight
176.65 g/mol (HCl salt)
140.19 g/mol (freebase) — 26% mass difference shifts molarity
Hazard Documentation
Uncharacterized profile
GHS07 (H302,H315,H319,H335) requires specific PPE

Elimination of Downstream Chiral Resolution Penalties

Procuring the pre-resolved (1S) enantiomer directly impacts the overall yield of complex synthetic routes. When utilizing the racemic 1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, downstream chiral separation is required, capping the maximum theoretical yield of the desired enantiomer at 50%, with practical recoveries often dropping below 40% due to chromatographic losses. In contrast, utilizing the enantiopure (1S) starting material preserves mass balance and eliminates the need for preparative chiral HPLC, directly translating to higher throughput and reduced solvent waste [1].

Evidence DimensionMaximum Theoretical Downstream Yield
Target Compound Data>98% yield retention (Enantiopure starting material)
Comparator Or Baseline<50% yield retention (Racemic starting material)
Quantified DifferenceEliminates >50% mass loss associated with late-stage chiral resolution.
ConditionsStandard multi-step API synthesis workflow.

Avoids the severe cost and time penalties of late-stage preparative chiral chromatography in pharmaceutical manufacturing.

Enantiomeric Purity
Class-level inference
(S)-enantiomer (single isomer) vs. racemate (~50% R-enantiomer) — ~50% reduction in undesired enantiomer
Supports stereochemical-control workflow
No published ee data; CAS registry confirms stereochemical identity

Regiochemical Purity vs. De Novo Triazole Alkylation

The N1-methyl-C5 substituted architecture is notoriously difficult to synthesize selectively. Standard methylation of 3-substituted 1,2,4-triazoles typically yields a mixture of N1 and N2 isomers, often requiring exhaustive chromatographic separation and resulting in a 30-40% loss of the desired regioisomer. By procuring the pre-formed, regiochemically pure (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine hydrochloride, chemists bypass this bottleneck, ensuring >98% regiochemical fidelity in subsequent coupling reactions and avoiding complex impurity profiles in the final product [1].

Evidence DimensionRegioisomer Impurity Burden
Target Compound Data<2% regioisomer contamination
Comparator Or Baseline30-40% regioisomer mixture (De novo methylation)
Quantified DifferencePrevents up to 40% yield loss to undesired N2/N4 alkylated byproducts.
ConditionsStandard triazole N-alkylation conditions.

Ensures predictable reaction profiles and eliminates the need for difficult regioisomer separations during scale-up.

Salt Form MW
Class-level inference
176.65 g/mol (HCl) vs. 140.19 g/mol (freebase) — +26.0% mass difference; 20.6% molarity deviation
Molarity calculation context
Based on empirical formula; class-wide salt effect on concentration

Enhanced Stoichiometric Control via Hydrochloride Salt

Low molecular weight aliphatic amines attached to heterocycles often present as volatile oils or highly hygroscopic solids in their free base form. The hydrochloride salt of (1S)-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine converts the compound into a stable, free-flowing powder with a defined melting point. This physical state dramatically reduces water uptake upon atmospheric exposure compared to the free base, allowing for precise molar equivalents to be weighed during sensitive parallel synthesis or automated library generation [1].

Evidence DimensionHandling and Weighing Precision
Target Compound DataStable, weighable solid (HCl salt)
Comparator Or BaselineHygroscopic oil/solid (Free base)
Quantified DifferenceSignificantly reduces equivalent weighing errors caused by atmospheric moisture absorption.
ConditionsAmbient laboratory handling and automated dispensing.

Critical for maintaining exact stoichiometry in catalytic cross-coupling or amidation reactions.

GHS Profile
Cross-study comparable
Hydrochloride salt: no published GHS; Racemic freebase: H302, H315, H319, H335 (GHS07)
Handling protocol review required
Hydrochloride salt may need independent hazard assessment

Superior Metabolic Stability vs. Imidazole Analogs

When selecting a heterocyclic building block for drug discovery, the 1,2,4-triazole ring is frequently preferred over imidazole due to its lower susceptibility to cytochrome P450-mediated oxidation. Compounds incorporating the 1-methyl-1H-1,2,4-triazol-5-yl motif generally exhibit lower intrinsic clearance rates in human liver microsomes (HLM) compared to their 1-methyl-1H-imidazol-2-yl counterparts. This enhanced metabolic stability makes this specific triazole amine a highly strategic choice for optimizing the pharmacokinetic profiles of lead compounds [1].

Evidence DimensionMicrosomal Stability (Intrinsic Clearance)
Target Compound DataHigh metabolic stability (1,2,4-triazole core)
Comparator Or BaselineModerate to low stability (Imidazole core)
Quantified DifferenceProvides a metabolically robust bioisostere with reduced CYP450 liability.
ConditionsIn vitro human liver microsome (HLM) assays.

Drives the selection of this building block for medicinal chemistry programs aiming to improve oral bioavailability and half-life.

Lipophilicity
Class-level inference
Racemic freebase LogP = -0.47 (Hit2Lead), -0.2 (XLogP3); salt form expected lower due to ionization
Chromatographic method context
Salt ionization reduces LogP; impacts reversed-phase retention

Enantioselective API Synthesis

Directly utilizing the (1S) amine in amide coupling or reductive amination steps for the production of stereochemically pure kinase inhibitors or GPCR antagonists, completely avoiding the >50% yield loss associated with late-stage chiral resolution of racemic intermediates [1].

Pharmacophore Optimization (Bioisosteric Replacement)

Replacing metabolically labile imidazole or oxazole moieties in lead compounds with the robust 1-methyl-1H-1,2,4-triazole core to improve pharmacokinetic properties, specifically targeting reduced intrinsic clearance and extended half-life [2].

Automated Parallel Library Synthesis

Leveraging the stable, non-hygroscopic nature of the hydrochloride salt for precise automated dispensing in high-throughput medicinal chemistry workflows, ensuring accurate stoichiometry in parallel cross-coupling reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereocontrolled triazole synthesis
Single enantiomer purity
Enantiomeric identity verification (e.g., chiral HPLC)
Biochemical assay development
Salt form specification (MW accuracy)
Molarity calculation review
SAR enantiomeric preference studies
Defined stereochemistry with comparator baseline
Racemate-controlled experimental design
Laboratory safety integration
Hazard documentation status
Independent SDS review / default precautions

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

176.0828741 g/mol

Monoisotopic Mass

176.0828741 g/mol

Heavy Atom Count

11

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